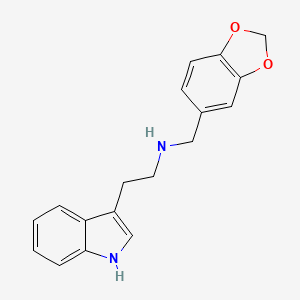
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol
Vue d'ensemble
Description
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol, also known as 1R,2S-NAP, is a chiral organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is a versatile building block for the synthesis of various compounds, including those with chiral centers, and has been used in the development of a range of drugs. In addition, 1R,2S-NAP has been extensively studied for its potential biological applications, including its effects on the biochemical and physiological processes of cells.
Applications De Recherche Scientifique
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has been extensively studied for its potential applications in the fields of organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of a range of compounds, including those with chiral centers. In addition, (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has been investigated for its potential use as a drug delivery system, as it is able to transport a range of drugs into cells. It has also been studied for its potential as an anticancer agent and for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is not yet fully understood. However, it is believed that it may act as a proton donor, forming hydrogen bonds with target molecules in the cell. This could allow it to interact with proteins and other molecules in the cell, affecting their structure and function. In addition, (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol may act as a chelating agent, binding to metal ions and altering their activity.
Biochemical and Physiological Effects
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, as well as modulate the activity of enzymes involved in the metabolism of drugs. It has also been shown to decrease the levels of certain cytokines, which are involved in the immune response. In addition, (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has been reported to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. In addition, it is relatively non-toxic and can be used in a range of biological systems. However, (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol also has some limitations. It is not soluble in water, which can limit its use in some experiments, and it is not always easy to control the concentration of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol when it is used in biological systems.
Orientations Futures
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has a wide range of potential applications in the fields of organic synthesis and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug delivery system. In addition, (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol could be used as a starting material for the synthesis of a range of compounds, including those with chiral centers. Finally, further research is needed to explore its potential as an anticancer agent and to investigate its effects on the biochemical and physiological processes of cells.
Méthodes De Synthèse
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol can be synthesized through several different methods. One common method is the reaction of 4-nitrobenzaldehyde and 2-aminopropanol in the presence of a base such as sodium hydroxide. This reaction produces (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol in high yields and is relatively straightforward. Other methods of synthesis include the reaction of 4-nitrobenzaldehyde and 2-aminopropanal in the presence of a base such as potassium carbonate, as well as the reaction of 4-nitrobenzyl alcohol with 2-aminopropanal in the presence of a base such as sodium hydroxide.
Propriétés
IUPAC Name |
(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350092 | |
| Record name | AC1LDRM0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2792-51-0 | |
| Record name | (1R,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1LDRM0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



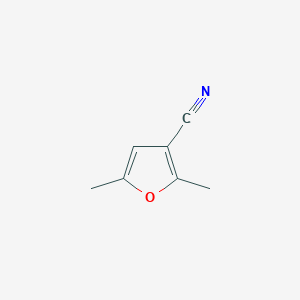
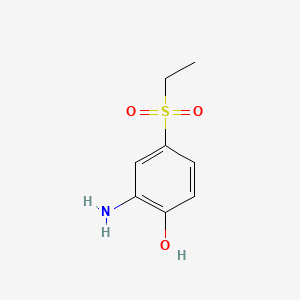

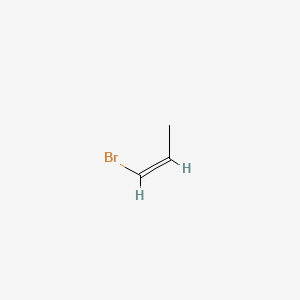
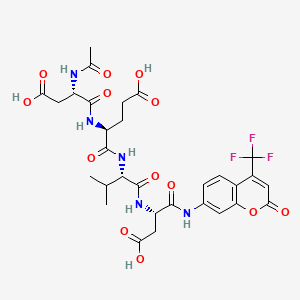
![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

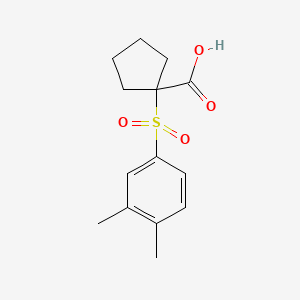
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

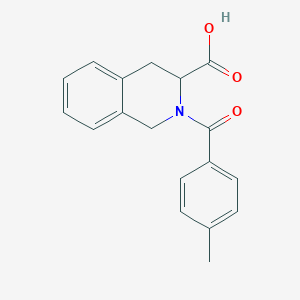
![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
